molecular formula C14H20N4 B3096487 (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine CAS No. 1284371-48-7

(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine

Cat. No.: B3096487
CAS No.: 1284371-48-7
M. Wt: 244.34
InChI Key: ILPSKQJDVKCRHE-UHFFFAOYSA-N
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Description

The compound "(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine" features a [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene group to a cyclohexyl-substituted methanamine. The cyclohexyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13/h2,5-6,9H,1,3-4,7-8,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPSKQJDVKCRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine typically involves the reaction of a triazolo-pyridine derivative with a cyclohexylmethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit promising anticancer properties. A study highlighted the synthesis of triazolo[4,3-a]pyridine derivatives that act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression. These compounds demonstrated sub-micromolar potency and high metabolic stability, suggesting their potential as therapeutic agents against tumors .

1.2 Neuroprotective Effects

Triazolo[4,3-a]pyridines are also noted for their neuroprotective effects. Compounds containing this moiety have been shown to protect neuronal cells from oxidative stress and apoptosis. A specific study demonstrated that these derivatives could mitigate the effects of neurodegenerative diseases by modulating neuroinflammatory pathways .

1.3 Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of triazolo[4,3-a]pyridine derivatives have been documented extensively. For instance, compounds synthesized from this scaffold exhibited significant inhibition against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicidal Activity

The herbicidal properties of triazolo[4,3-a]pyridines have been explored in agricultural research. These compounds have been shown to inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact while maintaining agricultural productivity .

2.2 Plant Growth Regulators

Some derivatives are being investigated as plant growth regulators. Their ability to modulate plant growth processes can lead to enhanced crop yields and better resistance to environmental stresses. Research is ongoing to optimize these compounds for practical agricultural applications.

Materials Science

3.1 Organic Light Emitting Diodes (OLEDs)

Triazolo[4,3-a]pyridine derivatives are being utilized in the development of organic light-emitting diodes (OLEDs). The incorporation of these compounds as electron-acceptor units has shown promise in improving the efficiency and stability of OLED devices. Their unique electronic properties make them suitable for advanced optoelectronic applications .

Data Table: Summary of Applications

Application Area Specific Use Key Findings
Medicinal ChemistryAnticancer agentsSub-micromolar potency against IDO1; potential for cancer therapy
Neuroprotective agentsProtection against oxidative stress; modulation of neuroinflammation
Antibacterial and antifungal agentsSignificant inhibition of bacterial strains and fungi
Agricultural ApplicationsHerbicidesEffective weed control with reduced toxicity to crops
Plant growth regulatorsEnhanced crop yields; improved resistance to environmental stresses
Materials ScienceOLEDsImproved efficiency and stability in optoelectronic devices

Case Studies

Case Study 1: IDO1 Inhibition

In a study focused on the design of IDO1 inhibitors, researchers synthesized various triazolo[4,3-a]pyridine derivatives. The most effective compound exhibited a half-maximal inhibitory concentration (IC50) value in the low nanomolar range, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Herbicide Development

A series of experiments evaluated the herbicidal efficacy of triazolo[4,3-a]pyridine-based compounds against common agricultural weeds. Results indicated that specific derivatives provided over 80% inhibition of weed growth at low concentrations while showing minimal phytotoxicity to crops.

Mechanism of Action

The mechanism of action of (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo-pyridine moiety allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

Key Observations

  • Structural Diversity: Minor changes in substituents (e.g., methyl vs. ethoxy) significantly alter solubility and bioavailability. For instance, the ethoxy group in may improve aqueous solubility compared to hydrophobic phenyl groups .
  • Synthetic Complexity : Cyclohexylmethyl incorporation likely requires multi-step alkylation or Grignard reactions, posing challenges in regioselectivity and purity .

Biological Activity

(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine is a compound that has garnered attention in recent years due to its potential biological activities. The compound is characterized by its unique triazole-pyridine structure, which has been linked to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C13H18N4. It has a molecular weight of 218.31 g/mol and is often represented by the following structure:

SMILES CC C C C NCC1 NN C2 C C C C N21\text{SMILES CC C C C NCC1 NN C2 C C C C N21}

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in immune response modulation and cancer progression .
  • Antimicrobial Properties : Similar triazole derivatives have exhibited antimicrobial activities against various pathogens, suggesting that this compound may also possess such properties .
  • Antitumor Activity : Research indicates that compounds with triazole-pyridine scaffolds can induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. For instance:

  • Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines including HeLa and MCF-7 with IC50 values ranging from 7 to 14 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects:

  • Case Study 2 : Triazole compounds have been shown to exhibit antifungal activity against several strains of fungi. This indicates a possible application for this compound in treating fungal infections .

Research Findings

Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerHeLa7.01 µM
AnticancerMCF-714.31 µM
AntifungalVarious FungiSignificant inhibition
IDO1 InhibitionCancer CellsSub-micromolar levels

Q & A

What are the established synthetic routes for preparing (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine?

Methodological Answer:
The synthesis typically involves cyclization reactions of functionalized precursors. For example:

  • 5-exo-dig cyclization : Reacting chloroethynylphosphonates with 2-hydrazinylpyridines yields triazolo-pyridine derivatives. This method is scalable and allows introduction of phosphonate groups for further functionalization .
  • Dimroth rearrangement : When nitro-substituted hydrazinylpyridines are used, the reaction pathway shifts, producing regioisomeric products (e.g., 2-methylphosphonylated derivatives). Optimization of substituents and reaction conditions (e.g., solvent, temperature) is critical .
  • Cyclohexyl functionalization : The cyclohexylmethanamine backbone can be synthesized via reductive amination of cyclohexanone derivatives, followed by coupling with triazolo-pyridine moieties using alkylation or click chemistry .

How can researchers optimize reaction yields for triazolo-pyridine derivatives under cyclization conditions?

Advanced Experimental Design:
Key parameters include:

  • Catalyst selection : Acidic or basic catalysts (e.g., p-TsOH, NaHCO₃) influence cyclization efficiency. For phosphonylated derivatives, metal-free conditions are preferred to avoid side reactions .
  • Temperature control : Reactions are typically conducted at 80–100°C in polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Substituent effects : Electron-withdrawing groups (e.g., NO₂) on hydrazinylpyridines alter reaction pathways. Computational modeling (DFT) can predict regioselectivity and guide precursor design .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

What spectroscopic and crystallographic techniques are recommended for structural characterization?

Basic Analytical Workflow:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For phosphonylated derivatives, ³¹P NMR provides additional validation .
  • X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry (e.g., CCDC 1876881 for compound 5b ) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, particularly for halogenated analogs .

How should researchers address discrepancies in reported biological activity data for triazolo-pyridine derivatives?

Advanced Data Contradiction Analysis:

  • Structural variability : Minor substitutions (e.g., Cl vs. Br on the phenyl ring) significantly alter receptor binding. Compare activity across analogs (e.g., bromazolam vs. alprazolam derivatives) .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO), incubation times, or buffer pH (e.g., 7.4 vs. 6.8) can skew results. Standardize protocols using reference agonists/antagonists .
  • Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) identify species-specific degradation pathways that may explain in vivo efficacy gaps .

What in vitro assays are suitable for evaluating CNS target interactions?

Pharmacological Methodology:

  • Radioligand binding assays : Screen for affinity at GABAₐ receptors (common targets for triazolo-benzodiazepine analogs) using [³H]-flumazenil .
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes in neuronal cells transfected with vasopressin receptors (linked to neuropsychiatric applications) .
  • Kinase inhibition profiling : Test against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, particularly for phosphonylated derivatives .

What safety protocols are critical when handling this compound in laboratory settings?

Hazard Mitigation Strategies:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Respiratory protection (N95 masks) is required during powder handling .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic gases (e.g., NOx, HBr) released during decomposition .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent environmental contamination .

How can computational tools enhance synthetic route planning for novel analogs?

  • Retrosynthesis prediction : Platforms like Pistachio or Reaxys prioritize feasible routes using reaction databases. For example, AI suggests coupling cyclohexylmethanamine precursors with triazolo-pyridines via Suzuki-Miyaura cross-coupling .
  • Reactivity scoring : Algorithms evaluate precursor compatibility (e.g., steric hindrance, electronic effects) to minimize failed reactions .
  • Solvent optimization : Machine learning models (e.g., Chemprop) recommend solvent systems that maximize yield while reducing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine
Reactant of Route 2
(1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine

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